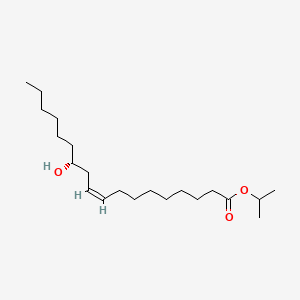
Isopropyl ricinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl ricinoleate is a useful research compound. Its molecular formula is C21H40O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cosmetic Applications
Emollient Properties
- IPR is recognized for its ability to enhance skin feel and appearance. It provides better gloss and shine compared to traditional emollients like isopropyl myristate (IPM) due to its higher refractive index. Studies have shown that IPR leaves minimal residue and tackiness after application, making it an attractive alternative in cosmetic formulations .
Sensory Evaluation
- In sensory evaluation studies, both IPR and IPM demonstrated low tackiness and residue levels. However, IPR was preferred for its superior aesthetic qualities, which include a smoother application and better skin conditioning effects .
Stability and Formulation
- IPR's stability in various formulations allows it to be used in creams, lotions, and other topical products without compromising efficacy. Its compatibility with other cosmetic ingredients enhances formulation versatility .
Pharmaceutical Applications
Transdermal Drug Delivery
- Research indicates that ricinoleic acid can enhance the transdermal penetration of other drugs. As a derivative, IPR may similarly facilitate drug absorption through the skin barrier, making it a candidate for use in transdermal patches and topical medications .
Safety Profile
- Safety assessments of castor oil derivatives demonstrate low toxicity levels. Studies indicate that IPR does not exhibit significant irritant or sensitization potential, supporting its use in pharmaceutical applications .
Industrial Applications
Lubricants and Plasticizers
- IPR has been explored as a potential lubricant and plasticizer in various industrial applications due to its favorable rheological properties. Its biodegradable nature aligns with increasing demands for environmentally friendly industrial materials .
Case Studies
Comparative Study on Emollients
- A study compared the performance of IPR against IPM in cosmetic formulations. The findings indicated that IPR not only provided superior sensory properties but also maintained lower transepidermal water loss (TEWL), indicating better skin hydration capabilities .
| Parameter | This compound (IPR) | Isopropyl Myristate (IPM) |
|---|---|---|
| Gloss | Higher | Lower |
| Tackiness | Minimal | Minimal |
| Residue after spreading | Low | Low |
| TEWL | Lower | Higher |
Environmental Considerations
The synthesis of IPR using enzyme-catalyzed methods presents an eco-friendly alternative to traditional chemical synthesis routes. This green chemistry approach reduces the environmental footprint associated with production processes and aligns with global sustainability goals .
Eigenschaften
CAS-Nummer |
71685-99-9 |
|---|---|
Molekularformel |
C21H40O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
propan-2-yl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O3/c1-4-5-6-13-16-20(22)17-14-11-9-7-8-10-12-15-18-21(23)24-19(2)3/h11,14,19-20,22H,4-10,12-13,15-18H2,1-3H3/b14-11-/t20-/m1/s1 |
InChI-Schlüssel |
SDYPTODXHIAHDF-HXUWFJFHSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC(C)C)O |
Isomerische SMILES |
CCCCCC[C@H](CC=CCCCCCCCC(=O)OC(C)C)O |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC(C)C)O |
Key on ui other cas no. |
71685-99-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















